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Abstract

ENMD-2076 is a potent, orally bioavailable, small-molecule kinase inhibitor that has
demonstrated significant anti-tumor activity in a range of preclinical and clinical settings. This
technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action,
and development of ENMD-2076 tartrate. It is intended to serve as a comprehensive resource
for researchers, scientists, and drug development professionals interested in this multi-targeted
therapeutic agent.

Discovery and Rationale

ENMD-2076 was identified through a focused medicinal chemistry program aimed at
discovering novel inhibitors of Aurora kinases.[1] It is the L-(+)-tartrate salt of the free base
ENMD-981693.[2][3] The rationale for its development was based on the critical role of Aurora
kinases, particularly Aurora A, in cell cycle regulation and their frequent overexpression in
human cancers.[2] Further characterization revealed that ENMD-2076 possesses a unique
multi-targeted profile, inhibiting not only Aurora A but also key kinases involved in
angiogenesis, such as the Vascular Endothelial Growth Factor Receptors (VEGFRS) and
Fibroblast Growth Factor Receptors (FGFRs).[1][4] This dual mechanism of action, targeting
both tumor cell proliferation and the tumor's blood supply, provides a strong rationale for its
development as a cancer therapeutic.[4]
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Synthesis of ENMD-2076 Tartrate

While a detailed, step-by-step synthesis protocol for ENMD-2076 is not publicly available in the
reviewed literature, the general synthesis of pyrimidine-based kinase inhibitors is well-
documented. ENMD-2076 is a substituted pyrimidine derivative, and its synthesis likely
involves the construction of the core pyrimidine ring followed by the addition of the vinyl, cyano,
and the (4-(cyclopropylmethyl)piperazin-1-yl)amino side chains through a series of organic
reactions.

The final step in the preparation of the drug substance is the formation of the tartrate salt,
which is often done to improve the physicochemical properties of the active pharmaceutical
ingredient, such as solubility and stability.[3]

Mechanism of Action

ENMD-2076 exerts its anti-tumor effects through the inhibition of multiple key signaling
pathways involved in cancer cell proliferation and angiogenesis.

Inhibition of Aurora Kinases

ENMD-2076 is a potent inhibitor of Aurora A kinase, a key regulator of mitosis.[2] Inhibition of
Aurora A leads to defects in mitotic spindle formation, chromosome segregation, and
cytokinesis, ultimately resulting in cell cycle arrest in the G2/M phase and induction of
apoptosis.[2] The compound is selective for Aurora A over Aurora B.[2]

Anti-Angiogenic Activity

ENMD-2076 also targets several receptor tyrosine kinases that are crucial for angiogenesis,
the formation of new blood vessels that supply tumors with nutrients and oxygen. Key
angiogenic kinases inhibited by ENMD-2076 include:

VEGFR2 (KDR): A primary mediator of VEGF-induced angiogenesis.[2]

VEGFR3 (Flt-4): Involved in lymphangiogenesis.[2]

FGFR1 and FGFR2: Play a role in tumor angiogenesis and cell survival.[2]

PDGFRa: Involved in the recruitment of pericytes to stabilize new blood vessels.[2]
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By inhibiting these kinases, ENMD-2076 can prevent the formation of new tumor blood vessels

and disrupt existing ones.[4]

The multi-targeted nature of ENMD-2076 is illustrated in the following signaling pathway
diagram:

PDGFRa

VEGFR2 (KDR)

L)
)
@
=
L)

ENMD-2076 A

ENMD-2076

J

Aurora A

FIt3

Cell Proliferation

Src

Click to download full resolution via product page

Caption: ENMD-2076 inhibits multiple kinases, affecting key cellular processes.

Quantitative Data

The following tables summarize the in vitro and in vivo activity of ENMD-2076.

Table 1: In Vitro Kinase Inhibitory Activity of ENMD-2076
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Kinase Target IC50 (nM)
Aurora A 14

FIt3 1.86
VEGFR2 (KDR) 58.2
VEGFR3 (Flt4) 15.9
FGFR1 92.7
FGFR2 70.8

Src 56.4
PDGFRa 56.4
Aurora B 350

Data compiled from multiple sources.[2]

Table 2: In Vitro Anti-proliferative Activity of ENMD-2076
in H : ~oll Li

Cell Line Cancer Type IC50 (pM)

Wide range of solid tumor and ]
o ) Various 0.025-0.7
hematopoietic cancer cell lines

Data from a study by Diamond et al.[4]

Table 3: Summary of Phase | and Il Clinical Trial Data
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Cancer Type Phase

Dosage

Key Findings

Advanced Solid

160 mg/mz2 orally once

Well-tolerated with a
linear pharmacokinetic

profile. Promising anti-

Tumors daily tumor activity,
particularly in ovarian
cancer.[5]

. . Showed activity in

Platinum-Resistant - ) )

Il Not specified platinum-resistant

Ovarian Cancer

ovarian cancer.[6]

Triple-Negative Breast

Cancer

250 mg orally once

daily

Modest single-agent

activity.[7]

Ovarian Clear Cell

275 mg orally once
daily (BSA = 1.65 m?)

Did not meet the

preset bar for efficacy

Carcinoma or 250 mg orally once )
) as a single agent.
daily (BSA < 1.65 m?)
Recommended Phase o
Relapsed/Refractory Showed some clinical
2 dose: 225 mg orally o
AML or CMML activity.

once daily

Experimental Protocols
In Vitro Kinase Assay

The inhibitory activity of ENMD-2076 against various kinases is typically determined using in

vitro kinase assays. A general protocol is as follows:

» Reagents and Materials: Recombinant human kinases, appropriate peptide substrates, ATP,
and a suitable assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgClz, 1 mM EGTA, 2 mM

DTT, 0.01% Tween-20).

e Procedure: a. Prepare serial dilutions of ENMD-2076 in DMSO. b. In a microplate, combine

the kinase, peptide substrate, and ENMD-2076 dilution. c. Initiate the kinase reaction by

adding ATP. d. Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific
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time (e.g., 60 minutes). e. Stop the reaction and quantify the amount of phosphorylated
substrate using a suitable detection method (e.g., radioactivity, fluorescence, or
luminescence).

+ Data Analysis: Calculate the IC50 value, which is the concentration of ENMD-2076 that

inhibits 50% of the kinase activity.

Prepare Reagents
(Kinase, Substrate, ATP, ENMD-2076)

Set up Kinase Reaction

in Microplate

Encubate at 30°C)

Stop Reaction &
Detect Phosphorylation

Calculate IC50

Click to download full resolution via product page
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Caption: A typical workflow for an in vitro kinase inhibition assay.

Cell Proliferation Assay

The anti-proliferative effects of ENMD-2076 on cancer cell lines are commonly assessed using
a sulforhodamine B (SRB) assay or similar methods.

e Cell Culture: Culture human cancer cell lines in appropriate media and conditions.

e Procedure: a. Seed cells in 96-well plates at a predetermined density. b. After allowing the
cells to attach, treat them with various concentrations of ENMD-2076 for a specified duration
(e.g., 72 hours). c. Fix the cells with trichloroacetic acid (TCA). d. Stain the fixed cells with
SRB dye. e. Wash away the unbound dye and solubilize the protein-bound dye. f. Measure
the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

o Data Analysis: Determine the IC50 value, representing the concentration of ENMD-2076 that
causes 50% inhibition of cell growth.

In Vivo Tumor Xenograft Studies

The in vivo efficacy of ENMD-2076 is evaluated in animal models, typically using human tumor
xenografts in immunocompromised mice.

¢ Animal Models: Use immunodeficient mice (e.g., nude or SCID mice).

e Procedure: a. Implant human tumor cells subcutaneously into the flanks of the mice. b. Once
tumors reach a palpable size, randomize the mice into treatment and control groups. c.
Administer ENMD-2076 orally to the treatment group at various doses and schedules. The
control group receives a vehicle. d. Monitor tumor growth by measuring tumor volume
regularly. e. Monitor the general health and body weight of the mice.

o Data Analysis: Compare the tumor growth in the treated groups to the control group to
determine the anti-tumor efficacy.
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Caption: General workflow for in vivo tumor xenograft studies.

Conclusion
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ENMD-2076 tartrate is a promising multi-targeted kinase inhibitor with a well-defined
mechanism of action that combines anti-proliferative and anti-angiogenic effects. It has
demonstrated significant anti-tumor activity in a variety of preclinical models and has been
evaluated in several clinical trials. While single-agent efficacy has been modest in some
settings, its unique pharmacological profile suggests potential for combination therapies.
Further research is warranted to identify predictive biomarkers and optimal patient populations
to fully realize the therapeutic potential of ENMD-2076.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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